2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate
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Overview
Description
2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C24H20BrN3O7 and a molecular weight of 542.347 . This compound is notable for its unique structure, which includes a bromobenzoate group, a nitrophenoxy group, and a carbohydrazonoyl group. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves multiple steps, each requiring specific reaction conditionsThe final step involves the bromination of the benzoate group
Chemical Reactions Analysis
2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The nitrophenoxy group is known to participate in electron transfer reactions, while the carbohydrazonoyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate include:
2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: This compound has a similar structure but with a chlorine atom instead of a bromine atom.
2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: This compound features an ethoxy group instead of a bromine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
767289-62-3 |
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Molecular Formula |
C24H20BrN3O7 |
Molecular Weight |
542.3 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C24H20BrN3O7/c1-15(34-20-9-7-19(8-10-20)28(31)32)23(29)27-26-14-16-6-11-21(22(12-16)33-2)35-24(30)17-4-3-5-18(25)13-17/h3-15H,1-2H3,(H,27,29)/b26-14+ |
InChI Key |
ROOQYANIZMESEL-VULFUBBASA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC)OC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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